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Compound of Interest

Compound Name: 3'-Aminopropiophenone

Cat. No.: B072865 Get Quote

For the discerning researcher in drug discovery and development, a precise understanding of a

molecule's architecture is paramount. This guide provides a detailed comparative analysis of

the spectroscopic characteristics of two closely related aromatic ketones: 3'-
Aminopropiophenone and 3'-Aminoacetophenone. By examining their nuclear magnetic

resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data,

we illuminate the subtle yet significant differences arising from a single methylene group.

The core structural distinction between 3'-Aminopropiophenone and 3'-Aminoacetophenone

lies in the alkyl chain attached to the carbonyl group. 3'-Aminopropiophenone possesses an

ethyl group, while 3'-Aminoacetophenone features a methyl group. This seemingly minor

variation induces noticeable shifts in their respective spectra, providing a clear basis for their

differentiation and characterization.

At a Glance: Key Physicochemical Properties
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Property 3'-Aminopropiophenone 3'-Aminoacetophenone

IUPAC Name
1-(3-aminophenyl)propan-1-

one[1][2]
1-(3-aminophenyl)ethanone[3]

Molecular Formula C₉H₁₁NO[2] C₈H₉NO[3][4][5]

Molecular Weight 149.19 g/mol [2] 135.16 g/mol [3][4]

CAS Number 1197-05-3[1][2] 99-03-6[3][4][5]

Deciphering the Signals: A Comparative
Spectroscopic Analysis
The addition of a methylene (-CH₂-) group in 3'-Aminopropiophenone introduces distinct

features in its spectra when compared to 3'-Aminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive comparison, revealing the precise electronic

environment of each proton and carbon atom. While extensive experimental data for 3'-

Aminoacetophenone is readily available, published experimental NMR data for 3'-
Aminopropiophenone is less common. The following tables compare the experimental data

for 3'-Aminoacetophenone with predicted values for 3'-Aminopropiophenone, based on

established chemical shift principles.

¹H NMR Spectral Data (Predicted for 3'-Aminopropiophenone)
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Assignment

3'-

Aminopropiophenon

e (Predicted)

3'-

Aminoacetophenone

(Experimental)

Key Differences

Aromatic Protons ~6.7-7.4 ppm (m) 6.86-7.31 ppm (m)

Subtle shifts in the

aromatic region due to

minor electronic

changes.

-NH₂ Protons ~3.9 ppm (br s) ~3.9 ppm (br s)

Expected to be

similar, highly

dependent on solvent

and concentration.

-CH₂- (Propionyl) ~2.9 ppm (q) N/A
Presence of a quartet

signal.

-CH₃ (Propionyl) ~1.1 ppm (t) N/A
Presence of a triplet

signal.

-CH₃ (Acetyl) N/A ~2.5 ppm (s)

Absence of the

characteristic acetyl

singlet.

¹³C NMR Spectral Data (Predicted for 3'-Aminopropiophenone)
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Assignment

3'-

Aminopropiophenon

e (Predicted)

3'-

Aminoacetophenone

(Experimental)

Key Differences

C=O ~200 ppm ~198 ppm

A slight downfield shift

is expected for the

propiophenone.

Aromatic Carbons ~114-147 ppm ~113-146 ppm

Minor shifts in the

aromatic carbon

signals.

-CH₂- (Propionyl) ~32 ppm N/A
Presence of a signal

around 32 ppm.

-CH₃ (Propionyl) ~8 ppm N/A
Presence of a signal

around 8 ppm.

-CH₃ (Acetyl) N/A ~26 ppm
Absence of the acetyl

carbon signal.

Infrared (IR) Spectroscopy
IR spectroscopy highlights the vibrational modes of functional groups. Both molecules will

exhibit characteristic peaks for the amino group, the carbonyl group, and the aromatic ring.
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Vibrational Mode

3'-

Aminopropiophenon

e (cm⁻¹)

3'-

Aminoacetophenone

(cm⁻¹)

Key Differences

N-H Stretch
~3300-3500 (two

bands)

~3300-3500 (two

bands)

Largely similar,

characteristic of a

primary amine.

C-H Stretch (Aliphatic) ~2850-3000 ~2920-2960

3'-

Aminopropiophenone

will show more

prominent aliphatic C-

H stretching.

C=O Stretch ~1680 ~1685

The carbonyl stretch

may be at a slightly

lower wavenumber in

3'-

Aminopropiophenone.

C=C Stretch

(Aromatic)
~1500-1600 ~1500-1600

Similar patterns

expected for the

substituted benzene

ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation

patterns.
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Parameter

3'-

Aminopropiophenon

e

3'-

Aminoacetophenone
Key Differences

Molecular Ion (M⁺) m/z 149 m/z 135

The molecular ion

peak is 14 mass units

higher for 3'-

Aminopropiophenone.

Major Fragments [M-29]⁺ (loss of C₂H₅) [M-15]⁺ (loss of CH₃)

The primary

fragmentation

pathway will be the

loss of the respective

alkyl groups.

[M-28]⁺ (loss of C₂H₄)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules.

Parameter

3'-

Aminopropiophenon

e

3'-

Aminoacetophenone
Key Differences

λmax
Expected to be very

similar
~240 nm, ~320 nm

The chromophore is

essentially the same,

so only minor shifts in

the absorption

maxima are

anticipated.

Visualizing the Difference
The structural variation between the two compounds is the root of their spectroscopic

differences.
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Structural Comparison

3'-Aminopropiophenone 3'-Aminoacetophenone

Key Differentiating Moiety

Ethyl Group
(-CH₂CH₃)

Propiophenone

Methyl Group
(-CH₃)

Acetophenone

Click to download full resolution via product page

Figure 1: Structural comparison highlighting the key difference.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire spectra with a spectral width of approximately 220 ppm, a

relaxation delay of 2-5 seconds, and 1024 or more scans.

Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the sample with dry KBr and pressing it into a thin disk. Alternatively, for both solids and

liquids, use an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Impact (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass

determination).

Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a

suitable m/z range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane) of a known concentration.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm using a

quartz cuvette.

Conclusion
The spectroscopic differences between 3'-Aminopropiophenone and 3'-Aminoacetophenone

are subtle but distinct, primarily driven by the presence of an additional methylene group in the

former. The most definitive differentiation is achieved through NMR spectroscopy, where the

appearance of a quartet and a triplet for the ethyl group in 3'-Aminopropiophenone contrasts

sharply with the singlet of the methyl group in 3'-Aminoacetophenone. Mass spectrometry also

provides a clear distinction based on the molecular ion peak and the primary fragmentation
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patterns. While IR and UV-Vis spectroscopy show high similarity, minor shifts can be observed

upon careful analysis. This guide provides the foundational data and methodologies for

researchers to confidently distinguish and characterize these two important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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